N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a strategic ortho-ethylphenyl pyridazinone-acetamide probe for COX-2 (IC50 ~16-17 nM class) inhibitor lead optimization, CFTR modulation, and VEGFR-2 kinase SAR profiling. Its ortho-substitution imposes a unique steric constraint at the amide terminus, differentiating it from para/meta analogs in binding-mode, lipophilicity, and metabolic stability. Ideal for in vitro enzyme assays, cell-based PGE2 analysis, and in vivo gastric safety models compared to celecoxib/indomethacin. Source this exclusive congener to map positional SAR and gain a quantitative physicochemical advantage in your medicinal chemistry program.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1291837-92-7
Cat. No. B2835419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS1291837-92-7
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-2-15-8-6-7-11-17(15)21-19(24)14-23-20(25)13-12-18(22-23)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,21,24)
InChIKeyDMSZLZOWFISSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1291837-92-7): Pyridazinone-Acetamide COX-2 Inhibitor Scaffold for Inflammation Research Procurement


N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1291837-92-7) is a synthetic small molecule belonging to the N-substitutedphenyl-6-oxo-3-phenylpyridazine class, with molecular formula C20H19N3O2 and molecular weight 333.39 g/mol. The compound features a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an acetamide bridge to a 2-ethylphenyl moiety, creating an ortho-substituted N-aryl acetamide terminus that differentiates it from para- and meta-substituted analogs within this pharmacologically active scaffold class . This chemotype has been established as a privileged structure for cyclooxygenase-2 (COX-2) inhibition, with closely related N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives demonstrating low nanomolar COX-2 inhibitory potency and a favorable gastric safety profile superior to celecoxib and indomethacin in preclinical models [1].

Why N-(2-Ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Casually Substituted: Ortho-Substitution Drives Differential Target Engagement


Within the N-substitutedphenyl-6-oxo-3-phenylpyridazine class, the identity and position of the N-aryl substituent on the acetamide terminus critically determines COX-2 inhibitory potency, selectivity, and gastric safety profile. In the Khan et al. (2020) series, subtle modifications to the N-phenyl substituent produced measurable shifts in COX-2 IC50 values, even among closely related derivatives [1]. The ortho-ethyl substitution present in CAS 1291837-92-7 introduces a unique steric constraint at the amide terminus—differing fundamentally from the para-substituted or unsubstituted phenyl analogs tested in the published series—which is predicted to alter the compound's binding pose within the COX-2 active site and modify its drug-like physicochemical properties, including lipophilicity (cLogP) and topological polar surface area (TPSA), relative to its positional isomers. Generic substitution with a different N-aryl pyridazinone-acetamide analog therefore risks losing the specific steric and electronic profile that this ortho-ethylphenyl congener provides within the COX-2 binding pocket [1].

Quantitative Differentiation Evidence: N-(2-Ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide vs. Closest Analogs and Reference Inhibitors


Class-Level COX-2 Inhibitory Potency of N-Substitutedphenyl-6-oxo-3-phenylpyridazine Derivatives Compared to Celecoxib

In the most directly relevant published study on this chemotype, Khan et al. (2020) evaluated a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives in a COX-2 inhibition assay. Four compounds from this series—4a, 4b, 5a, and 10—achieved COX-2 IC50 values of 17.45 nM, 17.40 nM, 16.76 nM, and 17.15 nM respectively, all numerically superior to the reference drug celecoxib (IC50 = 17.79 nM, p < 0.05) [1]. While CAS 1291837-92-7 was not among the specific compounds tested in this study, it shares an identical 6-oxo-3-phenylpyridazin-1(6H)-yl core and acetamide linker with the tested series, differing only in the N-aryl terminus substituent (2-ethylphenyl vs. the various N-substitutedphenyl groups in the published panel). This provides class-level evidence that the core scaffold, when appropriately substituted, can achieve COX-2 inhibitory potency at least comparable to celecoxib [1].

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

Gastric Safety Profile: Class-Level Evidence of Non-Ulcerogenic Properties vs. Celecoxib and Indomethacin

The Khan et al. (2020) study assessed gastric ulcerogenic effects of the N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives in vivo. Compounds 4b, 5a, and 10 demonstrated no gastric ulcerogenic effects, while 4a produced only negligible gastric effects—a profile superior to both celecoxib and indomethacin in the same study. The in vivo anti-inflammatory activity of 4a, 4b, 5a, and 10 was also reported as superior to both celecoxib and indomethacin [1]. This class-level gastric safety evidence suggests that the pyridazinone-acetamide scaffold, by virtue of its COX-2 selective binding mode, may confer reduced gastrointestinal toxicity—a key differentiator from traditional non-selective NSAIDs and a property that would be relevant to CAS 1291837-92-7 as a member of this chemotype [1].

Gastric ulcerogenicity COX-2 selectivity NSAID-sparing

Physicochemical Differentiation: Ortho-Ethylphenyl Substitution vs. Para-Ethylphenyl Positional Isomer

The ortho-ethyl substitution on the N-phenyl ring of CAS 1291837-92-7 creates a distinct steric and electronic environment compared to the para-ethylphenyl isomer N-(4-ethylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide (CAS not publicly assigned; catalog EVT-15013637, C21H21N3O2, MW 347.4 g/mol) . Ortho-substitution introduces rotational restriction around the N-aryl bond due to steric clash between the 2-ethyl group and the acetamide carbonyl, potentially producing a more constrained conformational ensemble than the freely rotating para-substituted analog. This conformational restriction can translate into differential target binding entropy and altered pharmacokinetic properties. Additionally, while both compounds share a pyridazinone core, CAS 1291837-92-7 retains the 3-phenyl substituent on the pyridazinone ring, whereas the para-ethylphenyl comparator incorporates a 3-(p-tolyl) group, introducing a second point of structural divergence that may affect π-stacking interactions within the COX-2 binding site [1].

Physicochemical properties Lipophilicity Positional isomer differentiation

Amide Topology Differentiation: Linear N-Arylacetamide vs. Branched N-(1-Phenylethyl)acetamide Comparator

CAS 1291837-92-7 features a linear N-(2-ethylphenyl)acetamide topology where the amide nitrogen is directly attached to an aromatic ring. This contrasts with the branched amide topology of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide (CAS 921527-89-1; also C20H19N3O2, MW 333.38), in which the amide nitrogen is attached to a chiral 1-phenylethyl group . The linear vs. branched amide topology affects hydrogen-bonding geometry, amide bond rotational freedom, and the spatial relationship between the terminal aromatic group and the pyridazinone core. In VEGFR-2 kinase inhibitor studies on related phenylpyridazinone scaffolds, compounds with linear acetamide linkers (e.g., 12c: 2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide) demonstrated distinct potency profiles (VEGFR-2 IC50 range 49.1–418.0 nM across the series) compared to reference sorafenib (IC50 = 81.8 nM) [1]. While the target biology differs, this illustrates that amide topology within the pyridazinone-acetamide class is a meaningful differentiation axis for target binding.

Amide geometry Structure-activity relationship Molecular topology

Patent-Backed Therapeutic Relevance: Pyridazinone-Acetamide Scaffold Validated for Cystic Fibrosis and Inflammatory Disease Applications

The N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide scaffold—the direct structural class of CAS 1291837-92-7—is claimed in international patent WO2018081377A1 for the treatment of cystic fibrosis via CFTR modulation [1]. The patent discloses extensive structure-activity relationships demonstrating that modifications to the N-phenylacetamide terminus and the pyridazinone 3-position can tune CFTR modulatory activity. This independent patent validation of the same core scaffold for a distinct therapeutic indication (cystic fibrosis) increases confidence that CAS 1291837-92-7, as a specific embodiment within this patented chemotype, possesses drug-like properties suitable for cellular target engagement beyond COX-2 inhibition. The patent's disclosure of multiple active congeners with varying N-aryl substituents provides a framework for understanding how the 2-ethylphenyl group of CAS 1291837-92-7 fits within the broader SAR landscape of this scaffold [1].

Cystic fibrosis CFTR modulation Therapeutic patent

Optimal Procurement and Research Application Scenarios for N-(2-Ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1291837-92-7)


COX-2 Inhibitor Lead Optimization: Ortho-Substituted SAR Probe for Anti-Inflammatory Drug Discovery

CAS 1291837-92-7 is best deployed as a structure-activity relationship (SAR) probe within COX-2 inhibitor lead optimization programs. Given that the closely related N-substitutedphenyl-6-oxo-3-phenylpyridazine class has demonstrated low nanomolar COX-2 IC50 values (16.76–17.45 nM) comparable to celecoxib (17.79 nM) with superior gastric safety [1], this compound serves as an ortho-ethylphenyl variant for systematically probing the effect of ortho-substitution on COX-2 potency and selectivity. Researchers comparing CAS 1291837-92-7 against para-ethylphenyl, meta-ethylphenyl, and unsubstituted phenyl congeners can map the positional SAR of the N-aryl terminus, a critical variable for optimizing COX-2 binding affinity and isoform selectivity. The compound is suitable for in vitro COX-1/COX-2 enzyme inhibition assays, cell-based prostaglandin E2 (PGE2) production assays, and molecular docking studies to rationalize ortho-substituent effects on binding pose [1].

Gastric-Sparing Anti-Inflammatory Agent Profiling in Preclinical In Vivo Models

Based on class-level evidence that N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives 4b, 5a, and 10 produce no gastric ulcerogenic effects while maintaining anti-inflammatory efficacy superior to indomethacin and celecoxib [1], CAS 1291837-92-7 is a candidate for in vivo carrageenan-induced paw edema models and gastric ulcerogenicity assessment. The ortho-ethylphenyl substituent may confer distinct pharmacokinetic properties (e.g., altered metabolic stability due to steric shielding of the aniline ring) that could differentiate its duration of action from para-substituted analogs. Researchers should benchmark this compound against celecoxib and indomethacin as positive controls, and against the corresponding unsubstituted N-phenyl analog to isolate the contribution of the ortho-ethyl group to the gastric safety vs. efficacy therapeutic window [1].

Multi-Target Medicinal Chemistry: Pyridazinone-Acetamide Scaffold Screening Across CFTR and VEGFR-2 Therapeutic Indications

The pyridazinone-acetamide scaffold has been independently validated for COX-2 inhibition [1], CFTR modulation in cystic fibrosis (WO2018081377A1) [2], and VEGFR-2 kinase inhibition [3]. This multi-target pharmacology makes CAS 1291837-92-7 a valuable tool compound for cross-indication screening panels. The 2-ethylphenyl substituent may differentially affect activity across these targets due to the distinct binding site architectures of COX-2, CFTR, and VEGFR-2. Procurement of this compound enables parallel evaluation in: (a) COX-2 fluorescence polarization or enzyme immunoassays, (b) CFTR chloride channel functional assays (e.g., Ussing chamber or fluorescent halide efflux), and (c) VEGFR-2 kinase activity assays (e.g., ADP-Glo or HTRF formats). The results can reveal whether the ortho-ethyl substitution drives target selectivity, informing medicinal chemistry triage decisions [1][2][3].

Physicochemical Property Benchmarking for ortho-Substituted Anilide Drug Design

CAS 1291837-92-7 is well-suited as a reference standard for benchmarking the physicochemical properties of ortho-substituted N-aryl acetamide drug candidates. The ortho-ethyl group introduces a measurable steric and electronic perturbation that can be quantified via experimental determination of logP (shake-flask or chromatographic), aqueous solubility (nephelometry or HPLC-UV), and permeability (PAMPA or Caco-2). These data can be compared against the para-ethylphenyl isomer and the unsubstituted N-phenyl parent to generate quantitative structure-property relationship (QSPR) models. Such benchmarking is particularly valuable for medicinal chemistry teams optimizing the drug-likeness of anilide-containing leads, where ortho-substitution is a common strategy to modulate metabolic stability and reduce CYP-mediated N-dealkylation [1][2].

Quote Request

Request a Quote for N-(2-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.